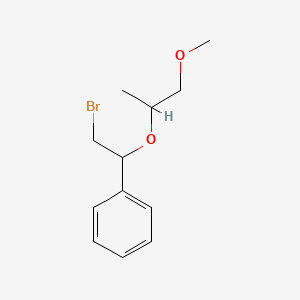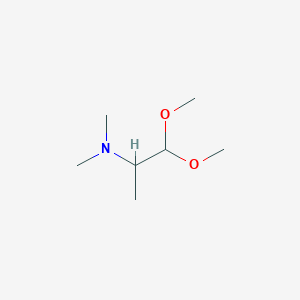
(1,1-Dimethoxypropan-2-yl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethoxypropan-2-yl)dimethylamine: is an organic compound with the molecular formula C₇H₁₇NO₂. It is a derivative of dimethylamine and is characterized by the presence of two methoxy groups attached to a propan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethoxypropan-2-yl)dimethylamine typically involves the reaction of dimethylamine with a suitable precursor that contains the 1,1-dimethoxypropan-2-yl group. One common method is the reaction of dimethylamine with 1,1-dimethoxypropan-2-ol under acidic or basic conditions to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(1,1-Dimethoxypropan-2-yl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler amines or alcohols.
科学的研究の応用
(1,1-Dimethoxypropan-2-yl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1,1-Dimethoxypropan-2-yl)dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. The presence of the dimethoxy and dimethylamine groups allows for unique binding interactions with biological molecules.
類似化合物との比較
Similar Compounds
- (1,1-Dimethoxypropan-2-yl)methylamine
- (1,1-Dimethoxypropan-2-yl)ethylamine
- (1,1-Dimethoxypropan-2-yl)propylamine
Uniqueness
(1,1-Dimethoxypropan-2-yl)dimethylamine is unique due to the presence of both dimethoxy and dimethylamine groups, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
1,1-dimethoxy-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(8(2)3)7(9-4)10-5/h6-7H,1-5H3 |
InChIキー |
KEVDCDWLWBPODP-UHFFFAOYSA-N |
正規SMILES |
CC(C(OC)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

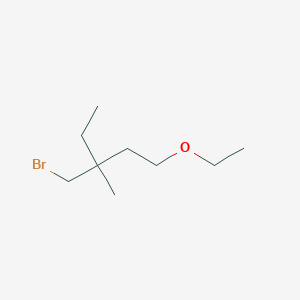
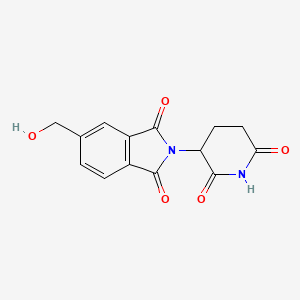
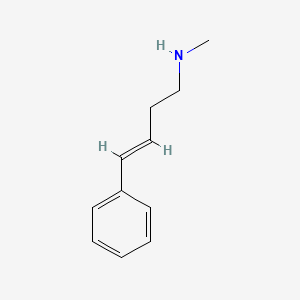
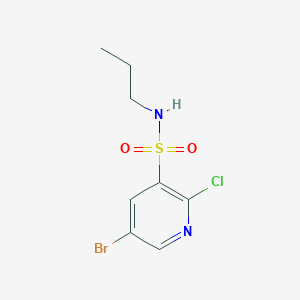
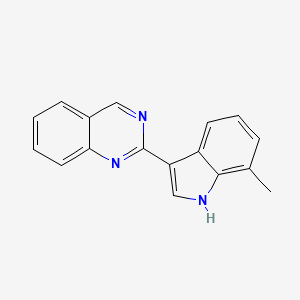
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)

